(1R,2S)-2-aminocyclopentanol
Overview
Description
Synthesis Analysis
The synthesis of “(1R,2S)-2-aminocyclopentanol” involves complex chemical reactions, often starting from simpler amino acids or cyclopentane derivatives. For example, Bergmeier et al. (1993) developed a method for the chirospecific synthesis of a related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which is a key precursor for some carbocyclic nucleosides, highlighting the intricate steps involved in synthesizing structurally similar compounds (Bergmeier, Cobas, & Rapoport, 1993).
Molecular Structure Analysis
The molecular structure of cyclopentanol derivatives, including “this compound,” is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. This configuration confers high rigidity on the molecules, both in solution and in the gas phase, as observed in the structural study by Izquierdo et al. (2005), who focused on derivatives of 2-aminocyclobutane-1-carboxylic acid (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclopentanol derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical manipulation. For instance, the synthesis of cyclopentanedicarboxylic amino acids demonstrates the ability of these compounds to form through reactions such as Dieckmann cyclization, showcasing their chemical versatility (Caputo et al., 2006).
Physical Properties Analysis
The physical properties of “this compound” and related compounds are crucial for understanding their behavior and potential applications. These properties, such as solubility, melting point, and specific rotation, are determined by the compound’s molecular structure and stereochemistry, as seen in the studies of cyclopentanol derivatives (Lou et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are integral to the compound’s applications in synthesis and industry. The stereocontrolled synthesis and the presence of amino and hydroxyl groups in these compounds contribute to their chemical behavior and reactivity (Chang et al., 1994).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sugar Mimics : (1R,2S)-2-Aminocyclopentanol has been used in the synthesis of aminocyclopentanols as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were synthesized using a chiral building block derived from cyclopentane-1,4-lactone and tested for glycosidase inhibition, although no anomer selectivity was observed for α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Enzymatic Synthesis : A study on the enzymatic strategies for the synthesis of (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin) and its analogs focused on various methods for its preparation in enantiomerically pure form. The cyclopentane β-amino acid moiety in cispentacin has been highlighted as a key element in larger molecules with significant pharmacological properties, like the antibiotic amipurimycin (Forró & Fülöp, 2016).
Pharmacological Synthesis : A comprehensive overview was provided on methods developed for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid and its optical isomers, emphasizing its use as a pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. This work highlighted the high demand for this compound due to its application in the development of several drugs (Sato et al., 2016).
Biological and Pharmacological Research
Role in Metabotropic Receptor Agonism : Research on 1-aminocyclopentane-trans-1,3-dicarboxylic acid, a compound structurally related to this compound, showed its function as an agonist of the metabotropic glutamate receptor in mouse Purkinje neurons. This compound induced calcium mobilization and inward current in these neurons, suggesting its relevance in studying neurotransmitter systems (Linden, Smeyne, & Connor, 1994).
Antifungal Activity : The antifungal antibiotic cispentacin, a variant of (1R,2S)-2-aminocyclopentanecarboxylic acid, demonstrated novel biological activity against Candida albicans and other fungal species. This study highlighted the synthesis and structural optimization of cispentacin derivatives for improved antifungal efficacy (Forró & Fülöp, 2016).
Inhibitory Effects on Enzymes : Investigations into the stereochemistry of (1R,2S)-2-aminocyclopentanecarboxylic acid and its analogs revealed their potential as enzyme inhibitors. Different analogs exhibited varying levels of inhibition for different enzymes, underlining the importance of stereochemistry in biochemical interactions (Coulter et al., 1974).
Future Directions
The future directions for the study of “(1R,2S)-2-aminocyclopentanol” could involve further exploration of its synthesis, mechanism of action, and potential applications. For example, redox cofactor engineering could be a promising approach for optimizing the synthesis of this and similar compounds .
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes
Biochemical Pathways
Given the lack of information on its primary targets and mode of action, it is challenging to predict the specific pathways this compound might affect .
Pharmacokinetics
Information on its bioavailability, distribution in the body, metabolism, and excretion is currently lacking .
Result of Action
Without knowledge of its primary targets and mode of action, it is difficult to predict its specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R,2S)-2-aminocyclopentanol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .
properties
IUPAC Name |
(1R,2S)-2-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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